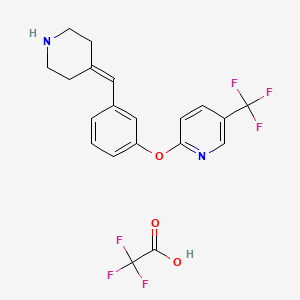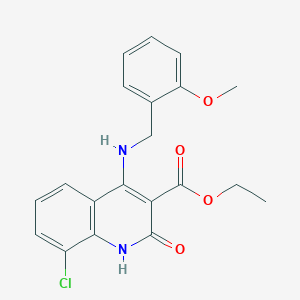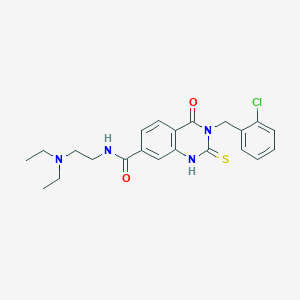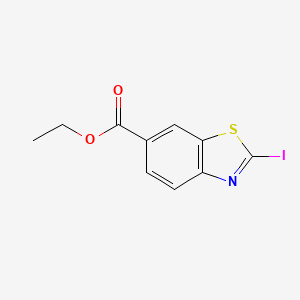
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol is a compound that combines the properties of acetic acid and a specific hexene derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The hexene derivative, 2,5-dimethylhex-2-ene-1,6-diol, is an organic compound with a specific structure that includes two methyl groups and a double bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,5-dimethylhex-2-ene-1,6-diol can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylhex-2-ene with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Acidic or basic conditions, along with appropriate nucleophiles, facilitate substitution reactions.
Major Products
The major products formed from these reactions include various esters, ethers, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an intermediate in various industrial processes.
作用機序
The mechanism of action of acetic acid;2,5-dimethylhex-2-ene-1,6-diol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.
類似化合物との比較
Similar Compounds
2,5-Dimethyl-2-hexene: A similar compound with a double bond but lacking the hydroxyl groups.
2,5-Dimethyl-1-hexene: Another isomer with the double bond in a different position.
3-Hexene, 2,5-dimethyl-: A stereoisomer with a different spatial arrangement of atoms.
Uniqueness
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol is unique due to the presence of both acetic acid and hexene moieties in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H24O6 |
|---|---|
分子量 |
264.31 g/mol |
IUPAC名 |
acetic acid;2,5-dimethylhex-2-ene-1,6-diol |
InChI |
InChI=1S/C8H16O2.2C2H4O2/c1-7(5-9)3-4-8(2)6-10;2*1-2(3)4/h3,8-10H,4-6H2,1-2H3;2*1H3,(H,3,4) |
InChIキー |
WDFNNSIVYMBVEA-UHFFFAOYSA-N |
正規SMILES |
CC(CC=C(C)CO)CO.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14111637.png)

![TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl](/img/structure/B14111656.png)
![2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111672.png)


![[6-Ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14111685.png)

![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111691.png)

![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14111706.png)

![1-(4-Hydroxyphenyl)-7-methyl-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111721.png)
![N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14111723.png)
